molecular formula C17H22ClN5O2S B2416308 3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1207023-87-7

3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2416308
CAS No.: 1207023-87-7
M. Wt: 395.91
InChI Key: PHHHWFDBAQXCFU-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Scientific Research Applications

Synthesis and Characterization

Researchers have focused on synthesizing and characterizing novel heterocyclic compounds incorporating sulfonamide moieties due to their significant biological activities. These activities include antimicrobial properties against various pathogens. For instance, compounds synthesized through facile condensation reactions with aromatic aldehydes have been evaluated for their antibacterial and antifungal activities, demonstrating promising results in some cases (Nunna et al., 2014).

Antimicrobial Activity

Several studies have synthesized derivatives of benzenesulfonamides to investigate their antimicrobial efficacy. These derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. This suggests their potential use in developing new antimicrobial agents (Hassan et al., 2009; Ranganatha et al., 2018).

Anticancer Activity

Compounds derived from the chemical structure similar to 3-chloro-N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide have been explored for their potential anticancer activities. For example, novel indenopyridine derivatives containing benzenesulfonamide moieties have been synthesized and showed promising in vitro anticancer activity against breast cancer cell lines (Ghorab & Al-Said, 2012).

Carbonic Anhydrase Inhibition

Research has also explored the inhibition of carbonic anhydrase isozymes by derivatives of benzenesulfonamides, indicating their potential application in treating conditions such as glaucoma. These inhibitors are designed to strongly inhibit isozymes involved in aqueous humor secretion, demonstrating the potential for new therapeutic approaches in ocular diseases (Casini et al., 2002).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity and potential applications in medicinal chemistry. The pyrrolidine ring is a versatile scaffold that can be used to design new compounds with different biological profiles .

Properties

IUPAC Name

3-chloro-N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN5O2S/c1-13-21-16(12-17(22-13)23-9-2-3-10-23)19-7-8-20-26(24,25)15-6-4-5-14(18)11-15/h4-6,11-12,20H,2-3,7-10H2,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHHWFDBAQXCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCC2)NCCNS(=O)(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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